

ER21355: Application Notes and Protocols for Prostatic Disease Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ER21355**
Cat. No.: **B15578571**

[Get Quote](#)

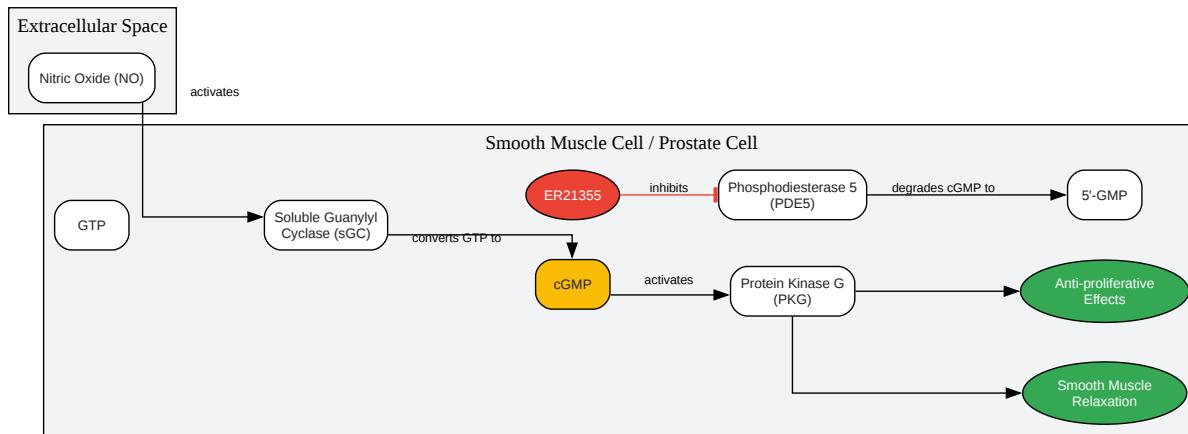
For Researchers, Scientists, and Drug Development Professionals

Introduction

ER21355 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor currently under investigation for its therapeutic potential in prostatic diseases, including benign prostatic hyperplasia (BPH) and potentially prostate cancer. As a synthetic organic compound with a pyrazolopyridine scaffold, **ER21355** exhibits a high degree of inhibitory activity against PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The primary mechanism of action for **ER21355** involves the elevation of intracellular cGMP levels, which in turn modulates various downstream signaling pathways implicated in cell proliferation, apoptosis, and smooth muscle relaxation.

Preclinical data indicates that **ER21355** is a highly potent inhibitor of PDE5, with a half-maximal inhibitory concentration (IC₅₀) in the sub-nanomolar range, suggesting a potential for high efficacy at low therapeutic doses. These application notes provide an overview of the current understanding of **ER21355**'s application in relevant disease models, along with generalized protocols for its investigation.

Quantitative Data Summary


At present, specific quantitative data from in vitro and in vivo studies detailing the effects of **ER21355** in prostatic disease models are not extensively available in the public domain. The following table summarizes the key potency information that has been reported.

Parameter	Value	Reference
IC50 for PDE5	0.4–0.8 nM	[1]
Comparative Potency	More potent than Sildenafil (IC50 = 4.0 nM)	[1]

Further research is required to populate data regarding efficacy in specific cell lines and animal models of prostatic diseases.

Signaling Pathway

The primary signaling pathway modulated by **ER21355** is the nitric oxide (NO)-cGMP pathway. By inhibiting PDE5, **ER21355** prevents the breakdown of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. In the context of prostatic tissue, this can lead to relaxation of smooth muscle in the prostate and bladder neck, potentially alleviating lower urinary tract symptoms (LUTS) associated with BPH. Furthermore, increased cGMP has been linked to anti-proliferative and pro-apoptotic effects in cancer cells, suggesting a potential role in prostate cancer therapy.

[Click to download full resolution via product page](#)

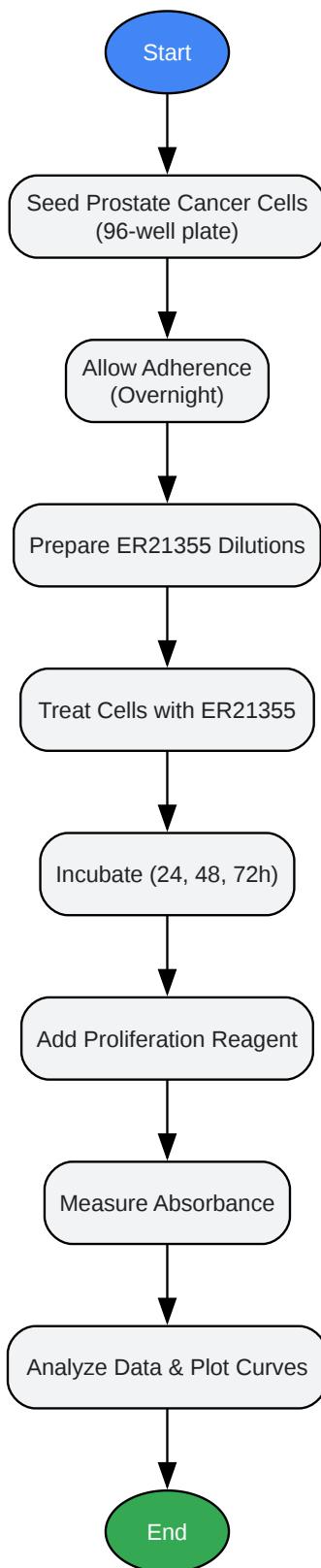
Caption: **ER21355** inhibits PDE5, increasing cGMP and promoting smooth muscle relaxation.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of **ER21355** in prostatic disease models. Specific details may need to be optimized based on the experimental setup and cell lines or animal models used.

In Vitro Proliferation Assay in Prostate Cancer Cell Lines

Objective: To determine the effect of **ER21355** on the proliferation of human prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).


Materials:

- Human prostate cancer cell lines

- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **ER21355** stock solution (dissolved in a suitable solvent like DMSO)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., MTT, WST-1)
- Plate reader

Protocol:

- Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **ER21355** in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 μ M. Include a vehicle control (medium with the same concentration of DMSO as the highest **ER21355** concentration).
- Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of **ER21355**.
- Incubate the plates for 24, 48, and 72 hours.
- At each time point, add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value for proliferation inhibition.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy ER21355 (EVT-8772737) [evitachem.com]
- To cite this document: BenchChem. [ER21355: Application Notes and Protocols for Prostatic Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15578571#er21355-application-in-specific-disease-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com